molecular formula C8H13N3O3 B13632929 5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13632929
M. Wt: 199.21 g/mol
InChI Key: KRGZPUIMJYEJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypropyl side chain, and a methyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the amino group, hydroxypropyl side chain, and methyl group. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxypropyl side chain.

    3-(3-Hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group.

    5-Amino-3-(3-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group.

Uniqueness

5-Amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (amino, hydroxypropyl, and methyl) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

5-amino-3-(3-hydroxypropyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-10-5-6(9)7(13)11(8(10)14)3-2-4-12/h5,12H,2-4,9H2,1H3

InChI Key

KRGZPUIMJYEJOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCO)N

Origin of Product

United States

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